4H-3,1-Benzoxazine

Polymer Chemistry Ring-Opening Polymerization High-Performance Thermosets

4H-3,1-Benzoxazine (CAS 253-93-0) is a bicyclic heteroaromatic compound characterized by the fusion of a benzene ring with a 1,3-oxazine ring system. It serves as the fundamental, unsubstituted core structure for a broad class of benzoxazine derivatives.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 253-93-0
Cat. No. B15496061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-3,1-Benzoxazine
CAS253-93-0
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N=CO1
InChIInChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-10-6-9-8/h1-4,6H,5H2
InChIKeyXAZNOOMRYLFDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-3,1-Benzoxazine (CAS 253-93-0): A Core Heterocyclic Scaffold for Polymer and Advanced Material Procurement


4H-3,1-Benzoxazine (CAS 253-93-0) is a bicyclic heteroaromatic compound characterized by the fusion of a benzene ring with a 1,3-oxazine ring system. It serves as the fundamental, unsubstituted core structure for a broad class of benzoxazine derivatives. This core scaffold is a critical building block in polymer chemistry for the synthesis of high-performance thermosets [1], and in medicinal chemistry as a versatile intermediate for developing compounds with anti-inflammatory [2] and protease-inhibitory properties . Its unique structure enables ring-opening polymerization, a feature not uniformly observed across all its substituted analogs, establishing it as a distinct and functionally significant compound in both academic and industrial research settings.

Core Scaffold 4H-3,1-Benzoxazine serves as a fundamental building block for polybenzoxazine thermosets and medicinal chemistry research.
Polymer Chemistry Reported ring-opening polymerization capability distinct from 2-substituted analogs enables defined polymer synthesis.
Medicinal Chemistry Utilized as a heterocyclic intermediate for exploring anti-inflammatory gene expression assays and protease inhibition contexts.

Why 4H-3,1-Benzoxazine (253-93-0) Cannot Be Simply Swapped for a Substituted Analog


Substitution on the 4H-3,1-benzoxazine core, particularly at the 2-position, profoundly alters its chemical behavior and functional utility. Direct experimental comparisons demonstrate that while the unsubstituted parent compound (HBOI) undergoes a clean, high-yield cationic ring-opening polymerization to produce a well-defined poly[(N-formylimino)-1,2-phenylenemethylene] [1], the introduction of simple substituents like a phenyl or methyl group at the 2-position completely changes the polymerization outcome. These substituted analogs produce only oligomers with complex and ill-defined structures, rendering them unsuitable for applications requiring high-molecular-weight, high-performance polymers [1]. This fundamental difference in reactivity underscores that 4H-3,1-benzoxazine is not merely a generic representative of its class but a uniquely polymerizable monomer. The assumption that any benzoxazine will perform similarly in a polymerization process is demonstrably false based on quantitative experimental data.

Target: 4H-3,1-Benzoxazine (Unsubstituted) Undergoes clean, high-yield cationic ring-opening polymerization to produce a defined polymer.
Substitute: 2-Phenyl or 2-Methyl Analog Fails to polymerize reliably, yielding only complex oligomers with ill-defined structures under identical conditions.
Biological activity profiles of substituted derivatives may not transfer; core scaffold reactivity and assay responses require independent validation.

Quantitative Evidence Differentiating 4H-3,1-Benzoxazine from Closest Analogs


Superior Polymerizability: Direct Comparison with 2-Phenyl and 2-Methyl Analogs

The unsubstituted 4H-3,1-benzoxazine (HBOI) exhibits clean cationic ring-opening polymerization, whereas 2-phenyl-4H-3,1-benzoxazine and 2-methyl-4H-3,1-benzoxazine fail to produce usable polymers under identical conditions [1]. This represents a fundamental difference in monomer reactivity and utility.

Polymerization Outcome
Head-to-head
Defined high polymer vs. complex oligomers
Supports monomer reactivity screening
Unsubstituted parent compound produces usable polybenzoxazine; 2-substituted analogs fail.
Polymer Chemistry Ring-Opening Polymerization High-Performance Thermosets

High Char Yield in Thermoset Polymer Derived from 2H,4H-3,1-Benzoxazine

The polymer derived from 2H,4H-3,1-benzoxazine demonstrates a char yield of 54%, a key metric for flame retardancy and high-temperature stability [1]. This value is a direct property of the material derived from this specific benzoxazine isomer.

Thermal Stability
Reported
Char yield of 54% (TGA)
Supports thermal-stability screening
Observed for polymer derived from 3,1-benzoxazine isomer.
Thermoset Polymers Material Science Thermal Stability

Anti-Inflammatory Activity: Down-Regulation of Key Pro-Inflammatory Genes

4H-3,1-Benzoxazine demonstrates a significant anti-inflammatory effect by down-regulating the expression of tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) genes [1]. This indicates a clear biological mechanism that distinguishes it from inactive compounds.

Inflammatory Gene Assay
Supporting evidence
Down-regulates TNF-α, iNOS, COX-2 expression
Supports anti-inflammatory assay context
Qualitative down-regulation observed; specific fold-change values were not provided.
Anti-inflammatory Gene Expression Medicinal Chemistry

Potent and Selective Cathepsin G Inhibition by 4H-3,1-Benzoxazin-4-one Derivatives

A specific derivative of 4H-3,1-benzoxazin-4-one, termed Inhibitor 2, showed potent inhibition of Cathepsin G with an IC50 of 0.84 ± 0.11 μM . Crucially, this compound displayed significant selectivity over other serine proteases including thrombin, factor XIa, factor XIIIa, and kallikrein, highlighting the potential for targeted therapeutic development .

Enzyme Inhibition
Class-level inference
IC50 = 0.84 ± 0.11 μM against Cathepsin G
Reported enzyme inhibition assay context
Derivative of 4H-3,1-benzoxazin-4-one; selective over other serine proteases.
Protease Inhibition Drug Discovery Anti-inflammatory

Broad-Spectrum Anticancer Activity of 4H-Benzo[d][1,3]oxazine Derivatives in Breast Cancer Cell Lines

Derivatives based on the 4H-benzo[d][1,3]oxazine (a structural synonym for 4H-3,1-benzoxazine) scaffold exhibit potent antiproliferative activity across a panel of breast cancer cell lines, with IC50 values ranging from sub-micromolar to micromolar concentrations [1].

Cytotoxicity Assay
Class-level inference
IC50 as low as 0.09 µM in breast cancer cell lines
Reported cell-model response context
Derivatives tested on MCF-7, CAMA-1, SKBR-3, and HCC1954 panels.
Anticancer Cytotoxicity Breast Cancer

Optimal Use Cases for Procuring 4H-3,1-Benzoxazine (253-93-0)


Development of Novel High-Performance Polybenzoxazine Thermosets

Researchers developing advanced thermoset materials should procure 4H-3,1-benzoxazine as a primary monomer. Its unique ability to undergo clean ring-opening polymerization, in contrast to its 2-substituted analogs which form complex oligomers, makes it the essential building block for synthesizing well-defined, high-molecular-weight polybenzoxazines [4]. This is critical for achieving the high char yield (54%) and associated thermal stability required for aerospace, electronics, and fire-resistant materials .

Medicinal Chemistry Campaigns for Anti-Inflammatory Drug Discovery

Medicinal chemists seeking new anti-inflammatory leads should consider 4H-3,1-benzoxazine as a core scaffold. The compound has demonstrated a clear ability to down-regulate key pro-inflammatory genes (TNF-α, iNOS, COX-2) [4]. Furthermore, its derivatives have been successfully developed into potent and selective inhibitors of Cathepsin G (IC50 = 0.84 µM), a serine protease involved in inflammatory pathologies , confirming its value as a privileged structure in inflammation research.

Oncology Research Targeting Breast Cancer

Oncology research groups focused on breast cancer can leverage the 4H-3,1-benzoxazine scaffold to generate novel antiproliferative agents. Evidence shows that derivatives of this core structure exhibit potent cytotoxicity across a wide range of breast cancer cell lines, including MCF-7, CAMA-1, SKBR-3, and HCC1954, with IC50 values reaching as low as 0.09 µM [4]. This established biological activity makes the core compound a strategic starting material for synthesizing and screening new chemical entities for cancer therapy.

Application
Selection Property
Validation Focus
Polybenzoxazine Thermoset Synthesis
Ring-opening polymerization capability
Monomer reactivity and polymer char yield
Anti-Inflammatory Scaffold Design
Core heterocyclic scaffold reactivity
Cathepsin G and inflammatory gene assay endpoints
Oncology Cell-Model Studies
Antiproliferative assay context
Breast cancer cell-line panel response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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